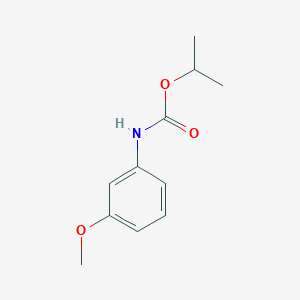![molecular formula C13H26N2O5 B11958332 Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate CAS No. 6630-07-5](/img/structure/B11958332.png)
Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate is a chemical compound with a complex structure that includes both carbamate and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate typically involves the reaction of ethyl chloroformate with 2-amino-2-methylpropyl alcohol, followed by the addition of 3-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester and carbamate groups can be reduced to their corresponding alcohols and amines.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted carbamates and esters.
科学的研究の応用
Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved may include hydrolysis of the ester and carbamate groups, followed by further metabolic transformations.
類似化合物との比較
Similar Compounds
Ethyl carbamate: A simpler ester of carbamic acid.
Methyl {2-[(methoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate: A similar compound with a methyl group instead of an ethyl group.
tert-Butyl {2-[(tert-butoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate: A compound with a tert-butyl group, offering different steric and electronic properties.
Uniqueness
Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
6630-07-5 |
|---|---|
分子式 |
C13H26N2O5 |
分子量 |
290.36 g/mol |
IUPAC名 |
ethyl N-[2-(ethoxycarbonylamino)-2-methylpropyl]-N-(3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C13H26N2O5/c1-5-19-11(17)14-13(3,4)10-15(8-7-9-16)12(18)20-6-2/h16H,5-10H2,1-4H3,(H,14,17) |
InChIキー |
BXDISOOFTFHYRD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC(C)(C)CN(CCCO)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)


![3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11958286.png)



![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)


